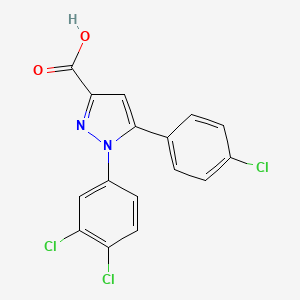

5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Description

Historical Development of Biarylpyrazole Compounds

The structural foundation of modern CB1 ligands originated with the 1994 discovery of rimonabant, a 1,5-diarylpyrazole featuring 2,4-dichlorophenyl and 4-chlorophenyl substituents. Early synthetic approaches relied on Vilsmeier-Haack formylation of hydrazones followed by sequential nucleophilic substitutions, requiring 5-7 steps with moderate yields. The critical breakthrough came through systematic exploration of:

- Aryl substitution patterns : Electron-withdrawing groups (Cl, CF3) at para positions enhanced CB1 binding affinity by 2-3 orders of magnitude compared to unsubstituted analogs.

- Heterocyclic linkers : Replacement of the central imidazole in early prototypes with pyrazole improved metabolic stability while maintaining nanomolar receptor affinity.

Table 1 compares key structural features across generations of biarylpyrazole CB1 ligands:

*Estimated based on structural analogs from

The transition from carboxamide to carboxylic acid derivatives emerged as a strategy to reduce lipophilicity (calculated logP from ~5 to ~3) while maintaining hydrogen bonding with Thr197 and Ser383 in the CB1 binding pocket.

Significance in Cannabinoid Receptor Pharmacology

CB1 receptors predominantly localize in central nervous system presynaptic terminals, where they modulate neurotransmitter release through Gi/o protein coupling. Biarylpyrazoles like 5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid exhibit:

- Subtype selectivity : >100-fold selectivity for CB1 over CB2 receptors due to complementary steric interactions with Val196/Leu193 in CB1 versus smaller residues in CB2.

- Inverse agonism : Suppression of basal G protein activity by 70-90% in cell membranes expressing human recombinant CB1.

- Allosteric modulation potential : Molecular dynamics simulations suggest the carboxylic acid group may stabilize receptor conformations that alter orthosteric site accessibility.

The 3,4-dichlorophenyl substitution introduces a unique electronic profile compared to classical 2,4-dichloro analogs. Density functional theory (DFT) calculations show a 0.15 eV reduction in HOMO-LUMO gap, potentially enhancing π-π interactions with Phe170 and Phe174 in TM3.

Evolution of Pyrazole Carboxylic Acid Derivatives

The incorporation of carboxylic acid groups at position 3 of the pyrazole core addresses two key challenges in CB1 ligand development:

- Improved water solubility : Acid dissociation constants (pKa) of 3.8-4.2 enable salt formation at physiological pH, increasing aqueous solubility >10-fold versus carboxamide analogs.

- Reduced CNS penetration : Ionization at blood-brain barrier interfaces limits central exposure, making carboxylic acid derivatives candidates for peripheral CB1 targeting.

Synthetic routes to the target compound employ a modified Vilsmeier-Haack sequence:

- Condensation of 4-chloroacetophenone with 3,4-dichlorophenylhydrazine yields the hydrazone intermediate.

- Formylation using POCl3/DMF at -15°C produces the 3-carboxaldehyde derivative.

- Oxidation with Jones reagent (CrO3/H2SO4) converts the aldehyde to carboxylic acid in 68-72% yield.

Critical reaction parameters include:

- Strict temperature control (-10°C to 0°C) during formylation to minimize diaryl ether byproducts

- Use of anhydrous THF for aldehyde oxidation to prevent acid-catalyzed dimerization

X-ray crystallography of related compounds reveals planarity between the pyrazole ring and 4-chlorophenyl group (dihedral angle <15°), while the 3,4-dichlorophenyl adopts a near-perpendicular orientation (85-90°). This conformation optimally positions the carboxylic acid for hydrogen bonding with Ser383 while allowing chlorine atoms to fill hydrophobic subpockets.

Properties

IUPAC Name |

5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl3N2O2/c17-10-3-1-9(2-4-10)15-8-14(16(22)23)20-21(15)11-5-6-12(18)13(19)7-11/h1-8H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABRBKKFNGMOGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=CC(=C(C=C3)Cl)Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative notable for its diverse biological activities. This compound, which includes a complex structure characterized by multiple chlorinated phenyl groups, has been the subject of various research studies focusing on its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is . It features a pyrazole ring substituted with chlorinated phenyl groups which significantly influence its biological activity. The compound exhibits a melting point in the range of 150-160 °C, indicating its solid-state stability under standard conditions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 367.621 g/mol |

| Melting Point | 150-160 °C |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.

Case Study:

In vitro studies showed that the compound reduced cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values of approximately 12 µM and 15 µM respectively. The apoptosis was confirmed through flow cytometry analysis, indicating that the compound triggers intrinsic apoptotic pathways.

Anti-inflammatory Activity

The compound also exhibits notable anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity is particularly relevant in the context of chronic inflammatory diseases.

Research Findings:

In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the pyrazole derivative significantly reduced edema and inflammatory markers in a dose-dependent manner.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways: The presence of the pyrazole moiety allows for interaction with various enzymes involved in cancer progression and inflammation.

- Modulation of Cell Signaling: The compound may interfere with signaling pathways such as NF-kB and MAPK, which are critical in mediating inflammatory responses and cancer cell survival.

- Induction of Apoptosis: Evidence suggests that it activates caspase pathways leading to programmed cell death in malignant cells.

Comparison with Similar Compounds

Substituent Variations in Pyrazole-3-Carboxylic Acid Derivatives

The table below compares key structural analogs based on substituent modifications and their impact on properties:

Key Observations :

- Substituent Effects :

- Chlorine vs. Methoxy Groups : The presence of electron-withdrawing chlorine substituents (as in the target compound) enhances thermal stability but reduces solubility compared to methoxy-substituted analogs like 4c .

- Carboxylic Acid vs. Carboxamide : Conversion of the carboxylic acid to a carboxamide (e.g., AM251) significantly improves CB1 receptor binding affinity by facilitating hydrophobic interactions with the receptor’s active site .

Physicochemical and Structural Properties

Thermal Stability :

Crystallographic Features :

- The asymmetric unit of the target compound contains two molecules linked via O–H···O hydrogen bonds and C–H···π interactions, a feature absent in carboxamide derivatives like AM251 .

Q & A

Q. What methods are recommended for confirming the structural identity of 5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. For this compound, SCXRD analysis revealed a monoclinic crystal system (space group P2/c) with unit cell parameters a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, and β = 102.42°. Key structural features include a planar pyrazole ring and chlorinated phenyl substituents with dihedral angles of 58.42°–69.99° between aromatic rings, influencing steric interactions . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy can validate functional groups, such as the carboxylic acid moiety (C=O stretch at ~1700 cm⁻¹) .

Q. How can researchers synthesize this compound with high purity (>95%)?

- Methodological Answer : A validated synthesis route involves:

- Step 1 : Condensation of 3,4-dichlorophenylhydrazine hydrochloride with ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate in ethanol/toluene under reflux (18 h).

- Step 2 : Cyclization via acid catalysis (e.g., p-toluenesulfonic acid) followed by saponification with KOH in methanol.

- Purification : Recrystallization from acetic acid yields colorless crystals. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm purity by HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

- Methodological Answer : Due to its hydrophobic chlorophenyl groups, solubility can be enhanced via:

- pH adjustment : Deprotonate the carboxylic acid group (pKa ~3–4) in alkaline buffers (pH >7).

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Structural derivatives : Synthesize methyl esters (e.g., methyl ester derivative CAS 168272-78-4) for improved lipophilicity, then hydrolyze post-assay .

Q. How do crystallographic data inform structure-activity relationships (SAR) for cannabinoid receptor modulation?

- Methodological Answer : SCXRD data reveal critical interactions:

- The pyrazole ring’s N1 and N2 atoms engage in hydrogen bonding with receptor residues (e.g., CB1 receptor Lys192).

- Chlorine atoms at the 3,4-dichlorophenyl position enhance hydrophobic binding to receptor pockets, as seen in analogs like AM251 (a CB1 antagonist).

- Dihedral angles between aromatic rings (~60°) optimize steric compatibility with receptor cavities .

Q. How should researchers address discrepancies in reported biological activities (e.g., anti-inflammatory vs. null effects)?

- Methodological Answer : Contradictions may arise from:

- Purity variations : Validate compound purity via elemental analysis (C, H, N ±0.3%) and LC-MS.

- Assay conditions : Standardize cell lines (e.g., RAW264.7 macrophages for anti-inflammatory assays) and control for endotoxin contamination.

- Metabolic stability : Test metabolites (e.g., methyl ester hydrolysis products) using hepatic microsomes .

Analytical & Safety Considerations

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Methodological Answer :

- Matrix effects : Use stable isotope-labeled internal standards (e.g., deuterated analogs) for LC-MS/MS quantification.

- Low sensitivity : Derivatize the carboxylic acid with pentafluorobenzyl bromide to enhance ionization efficiency .

Q. What safety protocols are essential for handling this compound?

- Safety Guidelines :

- Hazards : Irritant (H315, H319); avoid inhalation/contact (use PPE, fume hood).

- Storage : Store in sealed containers under dry conditions (room temperature).

- Waste disposal : Neutralize with sodium bicarbonate before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.